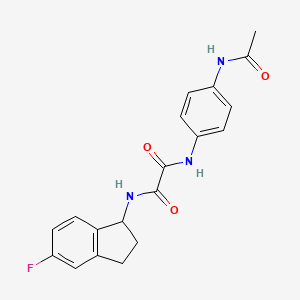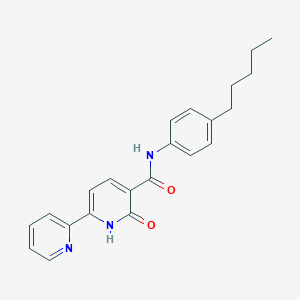
N'-(4-acetamidophenyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)oxamide, commonly known as AF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of oxamide derivatives and is known to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In
作用機序
The mechanism of action of AF-1 is not fully understood. However, it is believed that AF-1 exerts its anti-cancer properties by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. AF-1 also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, AF-1 has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
AF-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AF-1 also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, AF-1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
AF-1 has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. AF-1 has also been found to exhibit low toxicity, making it a suitable candidate for further research. However, there are also some limitations to using AF-1 in lab experiments. One of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more research is needed to determine the optimal dosage and administration route for AF-1.
将来の方向性
There are several future directions for AF-1 research. One of the future directions is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another future direction is to explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, more research is needed to optimize the therapeutic potential of AF-1 by determining the optimal dosage and administration route. Finally, it would be interesting to investigate the potential of AF-1 as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, AF-1 is a promising chemical compound that exhibits anti-cancer, anti-inflammatory, and neuroprotective properties. Its easy synthesis method and low toxicity make it a suitable candidate for further research. While there are still some limitations to using AF-1 in lab experiments, its potential therapeutic applications make it an interesting compound to study. Further research is needed to optimize its therapeutic potential and explore its potential use in treating various diseases.
合成法
AF-1 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-acetamidophenylamine with 5-fluoro-2,3-dihydro-1H-inden-1-one in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to yield AF-1.
科学的研究の応用
AF-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. AF-1 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, AF-1 has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N'-(4-acetamidophenyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11(24)21-14-4-6-15(7-5-14)22-18(25)19(26)23-17-9-2-12-10-13(20)3-8-16(12)17/h3-8,10,17H,2,9H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAIPPXMBUNJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)